molecular formula C14H16ClNO B1383694 2-(benzyloxy)-N-methylaniline hydrochloride CAS No. 2060047-72-3

2-(benzyloxy)-N-methylaniline hydrochloride

Cat. No. B1383694
M. Wt: 249.73 g/mol
InChI Key: PKGDSVHZIIBCOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(benzyloxy)-N-methylaniline hydrochloride” is a complex organic compound. It likely contains a benzene ring due to the presence of the “benzyloxy” group, an amine group from “aniline”, and a hydrochloride group .


Synthesis Analysis

While specific synthesis methods for “2-(benzyloxy)-N-methylaniline hydrochloride” were not found, similar compounds have been synthesized through various methods, including condensation reactions and transition-metal-catalysed cross-coupling reactions .

Scientific Research Applications

Metabolism in Liver Microsomes

Research has explored the metabolism of compounds similar to 2-(benzyloxy)-N-methylaniline hydrochloride in liver microsomes. For instance, a study by Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, identifying metabolites from side-chain C-hydroxylation and N-hydroxylation. This study provides insights into the metabolic pathways that similar compounds might undergo in biological systems (Boeren et al., 1992).

Synthesis Methods

The synthesis of N-methylanilines from benzylic azides has been a topic of interest. López and Nitzan (1999) described a method where benzylic azides are converted into N-methylanilines in the presence of a Bronsted or Lewis acid, providing a potential pathway for synthesizing 2-(benzyloxy)-N-methylaniline hydrochloride (López & Nitzan, 1999).

Catalytic Processes

The use of 2-(benzyloxy)-N-methylaniline hydrochloride in catalytic processes is another area of research. For instance, Dang et al. (2014) investigated the use of metal–organic frameworks for catalyzing the C–C coupling reaction involving N-methylaniline, which could be relevant for 2-(benzyloxy)-N-methylaniline hydrochloride (Dang et al., 2014).

Pharmaceutical Applications

In the pharmaceutical domain, research by Yamamoto et al. (1988) on benzothiazoline derivatives, which showed potent Ca2+ antagonistic activity, indicates the potential relevance of 2-(benzyloxy)-N-methylaniline hydrochloride in developing novel therapeutic agents (Yamamoto et al., 1988).

Imaging in Alzheimer's Disease

An interesting application is in imaging for Alzheimer's disease. Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives, including a compound structurally related to 2-(benzyloxy)-N-methylaniline hydrochloride, for potential use in PET imaging of cerebral β-amyloid plaques (Cui et al., 2012).

Microsomal Metabolism Studies

Further exploring its metabolism, Küçükgüzel et al. (1999) studied the in vitro microsomal metabolism of N-benzyl-N-methylaniline, a compound related to 2-(benzyloxy)-N-methylaniline hydrochloride, revealing insights into its metabolic pathways (Küçükgüzel, Ulgen, & Gorrod, 1999).

Novel Protective Reagents

Mukaiyama et al. (1984) explored the use of 2-benzyloxy-1-propene as a novel hydroxyl protective reagent, which could be relevant in the synthesis or protection of compounds like 2-(benzyloxy)-N-methylaniline hydrochloride (Mukaiyama, Ohshima, & Murakami, 1984).

properties

IUPAC Name

N-methyl-2-phenylmethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;/h2-10,15H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGDSVHZIIBCOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzyloxy)-N-methylaniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(benzyloxy)-N-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(benzyloxy)-N-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(benzyloxy)-N-methylaniline hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(benzyloxy)-N-methylaniline hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(benzyloxy)-N-methylaniline hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(benzyloxy)-N-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.